Gefitinib-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Gefitinib-d3 (ZD1839-d3) is a deuterated internal standard (+3 Da shift) designed for precise quantification of gefitinib in LC-MS/MS assays. It is supplied with regulatory-compliant characterization data, making it suitable for analytical method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA). Its distinct mass prevents isotopic cross-talk in multi-analyte TKI methods. Choose this standard for robust, reproducible pharmacokinetic and bioequivalence data.

Molecular Formula C22H24ClFN4O3
Molecular Weight 449.926
CAS No. 1173976-40-3
Cat. No. B563487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib-d3
CAS1173976-40-3
SynonymsN-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine;  Iressa-d3;  ZD 1839-d3; 
Molecular FormulaC22H24ClFN4O3
Molecular Weight449.926
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
InChIInChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3
InChIKeyXGALLCVXEZPNRQ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gefitinib-d3 CAS 1173976-40-3: A Deuterated EGFR Tyrosine Kinase Inhibitor for Analytical Method Development and Bioanalytical Quantification


Gefitinib-d3 (ZD1839-d3) is a deuterated analog of the small-molecule EGFR tyrosine kinase inhibitor gefitinib. In this compound, three hydrogen atoms on the 7-methoxy group are replaced by deuterium . This substitution results in a molecular weight increase of approximately 3 mass units (M.W. 449.92 g/mol vs. gefitinib M.W. 446.90 g/mol) . Gefitinib itself is a potent and selective EGFR inhibitor (IC50 of 33 nM) that blocks EGF-stimulated tumor cell growth . The primary value of Gefitinib-d3 lies not in its direct therapeutic application, but as an internal standard in LC-MS/MS bioanalytical assays, where its distinct mass facilitates accurate quantification of gefitinib in complex biological matrices .

Why Generic Gefitinib-d3 Substitution Is Not Trivial: Analytical, Regulatory, and Performance Differentiation


Substituting one deuterated gefitinib analog for another (e.g., Gefitinib-d3 for Gefitinib-d6 or a non-deuterated standard) is not straightforward. While all function as internal standards, their performance in specific bioanalytical methods varies significantly. Differences in the number and position of deuterium labels affect chromatographic retention times, ionization efficiency, and the potential for isotopic cross-talk with the analyte. More critically, the intended use of the compound dictates the required level of characterization. Products like Gefitinib-d3, when supplied with comprehensive characterization data compliant with regulatory guidelines [1], are specifically suited for analytical method validation (AMV) and quality control applications supporting Abbreviated New Drug Applications (ANDA). A generic, research-grade standard may lack this critical documentation, rendering it unsuitable for a regulated pharmaceutical quality control environment. The following evidence details the quantifiable advantages of selecting a specific, well-characterized Gefitinib-d3 product.

Gefitinib-d3 Quantitative Evidence Guide: Head-to-Head Analytical and Regulatory Differentiation


Precise Isotopic Labeling with -d3 Confers a Defined Mass Shift of +3.02 Da vs. Gefitinib

Gefitinib-d3 is specifically labeled with three deuterium atoms at the 7-methoxy position, providing a distinct and predictable mass shift for mass spectrometric detection. This contrasts with alternative deuterated analogs, such as gefitinib-d6, which have a different mass shift (+6 Da) . The choice of +3 Da vs. +6 Da affects the signal separation between the analyte (gefitinib) and the internal standard, which is critical for avoiding isotopic crosstalk and ensuring accurate quantification in complex biological samples [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Regulatory-Compliant Characterization for ANDA and AMV Applications

Unlike many research-grade isotope-labeled compounds that may only be supplied with a basic certificate of analysis, specific commercial sources of Gefitinib-d3 are provided with detailed characterization data that is compliant with regulatory guidelines [1]. This data package is specifically designed to support analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions, where traceability and robust characterization are non-negotiable requirements [1].

Regulatory Compliance Quality Control Method Validation

Defined and Quantified Purity Profile for Reliable Method Performance

The reliability of an internal standard is directly linked to its purity. Gefitinib-d3 products often specify a high level of purity, for example, ≥95% . This is a critical parameter for method validation, as impurities can cause matrix effects, interfere with analyte detection, or lead to inaccurate quantification. While the potency (IC50) of the deuterated molecule is expected to be identical to the parent compound gefitinib (IC50 of 33 nM for EGFR) , the purity of the standard directly impacts the accuracy of the analytical method, not the biochemical assay.

Quality Control Analytical Chemistry Method Validation

Potential for Pharmacopeial Traceability Enables Compendial Compliance

A key differentiator for Gefitinib-d3 products intended for commercial pharmaceutical quality control is the ability to be further traced against official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This traceability link is not a default feature of all isotope-labeled compounds but is a specific offering that provides a direct line of comparison to the official compendial reference standard for gefitinib. This is a critical requirement for methods used to release drug product for commercial sale.

Pharmacopeial Standards Quality Control Regulatory Science

Optimal Research and Industrial Application Scenarios for Gefitinib-d3 Based on Quantitative Evidence


Internal Standard for Validated LC-MS/MS Bioanalysis of Gefitinib in Plasma for Clinical and Preclinical Studies

In this scenario, Gefitinib-d3 serves as the internal standard in a rigorously validated LC-MS/MS method to quantify gefitinib levels in patient plasma or animal models. The +3 Da mass shift ensures chromatographic co-elution with the analyte while providing sufficient separation for selective detection [1]. The high purity (e.g., ≥95%) minimizes matrix interference, ensuring the accuracy and precision of the assay, which is paramount for pharmacokinetic studies and therapeutic drug monitoring .

Quality Control (QC) Reference Standard in ANDA Filings for Generic Gefitinib Drug Products

For pharmaceutical companies developing generic gefitinib formulations, Gefitinib-d3 is a critical tool for establishing bioequivalence. Its use as an internal standard in bioanalytical methods is a cornerstone of ANDA submissions. The product's regulatory-compliant characterization data and potential for pharmacopeial traceability (e.g., to USP/EP standards) directly support the analytical method validation (AMV) and QC requirements demanded by regulatory agencies, such as the FDA [1].

In Vitro ADME Studies Investigating the Metabolic Fate and Stability of Gefitinib

Researchers studying the metabolism of gefitinib in hepatocytes or microsomal preparations utilize Gefitinib-d3 as a tracer and internal standard. The deuterium label allows for the precise quantification of the parent drug and its metabolites without the confounding effects of endogenous interference. This application is critical for understanding potential drug-drug interactions and metabolic pathways, where a reliable and pure internal standard is essential for generating robust and reproducible data [1].

Method Development and Validation for Simultaneous Quantification of Multiple EGFR Inhibitors

In advanced analytical method development, where multiple tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib are quantified simultaneously, the specific mass shift of Gefitinib-d3 (+3 Da) offers a key advantage. It is distinct from other commonly used deuterated internal standards, such as erlotinib-d6 (+6 Da) and afatinib-d6 (+6 Da), thereby preventing isotopic crosstalk and ensuring unambiguous quantification of each analyte in a single run [1]. This enables more efficient and comprehensive pharmacokinetic profiling in complex studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.